N2-Cinnamyl Substitution Confers Predicted Metabolic and Conformational Differentiation vs. 2-Methyl and 2-Propyl Pyridazinone COX-2 Inhibitors
The target compound's N2-trans-cinnamyl group represents a structurally distinct substitution compared to the N2-alkyl series evaluated by Loksha et al. (2020) [1]. In the Loksha series, 6-benzyl-2-methylpyridazin-3(2H)-one (4a) and 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) achieved COX-2 selectivity indices of 96 and 99, respectively, with in vivo anti-inflammatory edema inhibition of 65% and 60% at 10 mg/kg, surpassing diclofenac (58% inhibition). The N2-cinnamyl substituent in the target compound occupies a larger, conformationally restricted volume (4 additional sp² carbons with conjugated π-system) compared to N2-methyl or N2-propyl, which is expected to modulate the interaction with the COX-2 side pocket and alter metabolic stability at the N2 position [2]. Direct quantitative head-to-head data for the target compound versus compounds 4a and 8b are not yet publicly available.
| Evidence Dimension | N2 substituent structure and COX-2 pharmacological activity (class-level SAR inference) |
|---|---|
| Target Compound Data | N2 = trans-cinnamyl (C9H9); conformational restriction from E-alkene; expanded π-surface for target engagement. COX-2 activity: no direct data available. |
| Comparator Or Baseline | Compound 4a: N2 = methyl; COX-2 SI = 96; edema inhibition = 65% at 10 mg/kg. Compound 8b: N2 = propyl; COX-2 SI = 99; edema inhibition = 60% at 10 mg/kg. Diclofenac: edema inhibition = 58% at 10 mg/kg [1]. |
| Quantified Difference | N2-cinnamyl vs. N2-methyl: ΔMW ≈ +103 Da; ΔlogP estimated +1.5–2.0 units; Δrotatable bonds ≈ +1 (alkene restricted). Pharmacological differentiation: unquantified pending direct assay. |
| Conditions | COX-1/COX-2 inhibition in vitro; carrageenan-induced paw edema in rats (in vivo) [1]. |
Why This Matters
The cinnamyl group introduces a unique pharmacophoric element not represented in existing 2-alkyl pyridazinone SAR, making the target compound a valuable probe for exploring N2-substituent effects on COX-2 selectivity and in vivo efficacy.
- [1] Loksha, Y.M., & Abd-Alhaseeb, M.M. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295. View Source
- [2] Singh, J., Saini, V., Kumar, A., & Bansal, R. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95–127. View Source
